Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-14(16)10-6-8-12(15)11-7-4-5-9-13(11)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJCVYRFXWNVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378001 | |
| Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124524-69-2 | |
| Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization Strategies and Synthesis of Complex Molecules
Formation of Heterocyclic Systems Incorporating the Oxopentanoate Scaffold
The carbon backbone of ethyl 5-(2-methoxyphenyl)-5-oxopentanoate is a versatile precursor for the synthesis of various heterocyclic compounds. The inherent 1,3-dicarbonyl-like reactivity, upon suitable activation, allows for cyclization reactions with various reagents to form stable ring structures.
The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. In the case of this compound, the β-ketoester moiety can react with hydrazine to yield a pyrazolone ring. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration. The specific reaction conditions can influence the final structure of the pyrazole derivative, potentially leading to a variety of substituted products. The general synthetic approach is outlined in numerous publications detailing pyrazole synthesis. nih.govnih.govchim.it
A plausible reaction scheme for the formation of a pyrazole derivative from this compound is presented below:
| Reactant | Reagent | Product |
| This compound | Hydrazine hydrate | Substituted pyrazolone |
This transformation highlights the utility of the oxopentanoate as a building block for creating five-membered heterocyclic rings containing two adjacent nitrogen atoms, a common motif in many biologically active compounds.
Pyridazine heterocycles can be synthesized through various methods, including the Diaza-Wittig reaction. nih.govrsc.org This reaction typically involves the reaction of a 1,4-dicarbonyl compound or its equivalent with a bis(triphenylphosphine)iminium salt. While direct application to this compound is not explicitly detailed, related diketones can undergo this transformation. nih.gov The synthesis of pyridazines often starts from 1,3-diketones, which can be converted to intermediates suitable for the Diaza-Wittig reaction. nih.gov An organophosphorus-catalyzed version of this reaction has been developed, allowing for the synthesis of substituted pyridazines in good to excellent yields. rsc.orgrsc.org The catalytic cycle involves the reduction of a phospholene oxide, formation of a phosphazine intermediate, and subsequent cyclization to the pyridazine. rsc.org
The general principle of pyridazine synthesis can be adapted to precursors derived from the oxopentanoate. Various synthetic strategies for pyridazine derivatives have been explored, demonstrating the versatility of this heterocyclic core. ajol.infonih.govliberty.eduorganic-chemistry.orgmdpi.com
The keto and ester groups in this compound allow for its conversion into lactones and other cyclic structures. For instance, reduction of the ketone functionality to a hydroxyl group, followed by intramolecular transesterification, can lead to the formation of a δ-lactone. This process can be facilitated by various reducing agents and reaction conditions.
Furthermore, β-keto esters are known precursors for the synthesis of macrocyclic β-keto lactones through intramolecular alkylation of their dianions. cdnsciencepub.com Another method involves the thermolysis of acylated Meldrum's acid derivatives, which can directly yield β-keto lactones. cdnsciencepub.com Cyclic β-ketoesters are versatile intermediates in organic synthesis, serving as building blocks for a range of heterocyclic compounds. fiveable.metcsedsystem.eduresearchgate.net The reactivity of the methylene (B1212753) group and the ease of hydrolysis of the ester group are key to their synthetic utility. researchgate.net
| Starting Material | Transformation | Product |
| This compound | Reduction and intramolecular cyclization | δ-lactone derivative |
| ω-halo-β-keto esters (derived from oxopentanoate) | Intramolecular alkylation of dianions | Macrocyclic β-keto lactones |
Elaboration into Polyfunctionalized Compounds
Beyond cyclization reactions, the oxopentanoate scaffold can be elaborated into more complex, acyclic molecules bearing multiple functional groups. These transformations often target the ketone and the carbon atoms adjacent to the carbonyl groups.
The prochiral ketone in this compound presents an opportunity for the introduction of a chiral center. Asymmetric reduction of the ketone can lead to the formation of a chiral alcohol with high enantioselectivity. This can be achieved using various chemical and biocatalytic methods. nih.gov Biocatalytic reductions, in particular, offer an environmentally friendly approach to creating optically pure alcohols. nih.govresearchgate.net Enzymes such as dehydrogenases/reductases from microorganisms are effective in the enantioselective reduction of ketones and keto esters. nih.gov
The Cahn-Ingold-Prelog system is used to assign the stereochemical configuration of the newly formed stereocenter as either 'R' or 'S'. libretexts.org The development of efficient methods for the stereoselective synthesis of chiral α-substituted-β-ketoesters is an active area of research. mdpi.comacs.org
| Substrate | Method | Product |
| This compound | Asymmetric reduction (e.g., using a chiral catalyst or enzyme) | Enantiomerically enriched ethyl 5-hydroxy-5-(2-methoxyphenyl)pentanoate |
The carbonyl group of the oxopentanoate can serve as an electrophilic site for the introduction of nitrogen-containing functional groups. Reductive amination, for instance, involves the reaction of the ketone with an amine in the presence of a reducing agent to form an amine derivative. This reaction significantly expands the range of accessible molecules, allowing for the incorporation of primary, secondary, or tertiary amines.
Furthermore, the synthesis of various nitrogen-containing heterocyclic compounds can be achieved through environmentally friendly, vapor-phase reactions using heterogeneous catalysts. researchgate.net While not directly applied to the title compound, these methods demonstrate the potential for converting related structures into valuable nitrogenous molecules. The synthesis of benzimidazole derivatives, for example, can be achieved through a "one-pot" nitro reductive cyclization. mdpi.com
Applications in Organic Synthesis As a Versatile Intermediate
Precursor for Pharmacologically Relevant Scaffolds
The compound serves as a key starting material in the synthesis of molecules with significant biological and pharmaceutical relevance. Its inherent structure is well-suited for the construction of heterocyclic and other scaffolds that are central to medicinal chemistry.
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate is an important precursor in the development of nonpeptide ligands for the Neurotensin Receptor Type 2 (NTS2). Specifically, it is used to construct pyrazole-based compounds that exhibit high selectivity for the NTS2 receptor. nih.govacs.org The synthesis of these potent and selective NTS2 ligands, such as 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, relies on the core structure provided by the keto-ester. acs.org
The synthetic pathway typically involves an initial reaction, such as a Claisen condensation, to convert the γ-keto-ester into a 1,3-diketone intermediate. This intermediate is then reacted with a substituted hydrazine (B178648) in a cyclocondensation reaction to form the core pyrazole (B372694) ring, a process known as the Knorr pyrazole synthesis or a similar variation. chim.itmdpi.comorganic-chemistry.org The 2-methoxyphenyl group from the starting material is thus incorporated at the 5-position of the final pyrazole ring, a key feature for NTS2 selectivity. acs.org
| Starting Material | Key Transformation | Intermediate | Final Scaffold |
|---|---|---|---|
| This compound | Claisen Condensation followed by Cyclocondensation with Hydrazine | 4-(2-methoxyphenyl)-2,4-diketoester | 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate |
The ketone moiety of this compound makes it a suitable substrate for the Mannich reaction, a cornerstone transformation for the synthesis of β-aminoketones. rsc.orgnih.gov These structures are prevalent in numerous biologically active compounds and serve as valuable synthetic intermediates themselves. rsc.org
In a typical Mannich reaction, the ketone (this compound) is treated with a non-enolizable aldehyde, such as formaldehyde, and a primary or secondary amine. This three-component reaction forms a new carbon-carbon bond and introduces a nitrogen-containing functional group at the position alpha to the carbonyl, resulting in the corresponding β-aminoketone derivative. nih.govorganic-chemistry.org The versatility of the Mannich reaction allows for a wide range of amines to be used, enabling the creation of a diverse library of β-aminoketone structures from a single precursor. organic-chemistry.org
| Ketone Substrate | Reagents | Product Class |
|---|---|---|
| This compound | Formaldehyde + Primary/Secondary Amine (R₂NH) | β-Aminoketone |
While direct synthesis of specific anticancer or antifungal drugs from this compound is not extensively documented in readily available literature, its role as a precursor to the pyrazole scaffold is highly relevant. Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous agents investigated for their potent anticancer and antifungal activities. nih.govresearchgate.net
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. researchgate.net Synthetic strategies that utilize this compound to generate substituted pyrazoles provide a direct route to compounds that can be further elaborated into potential therapeutic agents. For instance, various substituted pyrazoles have demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov Therefore, the subject compound is a valuable starting point for the discovery of new anticancer and antifungal agents based on the pyrazole framework.
Building Block for Fine Chemicals and Specialty Compounds
Beyond its applications in medicinal chemistry, this compound serves as a versatile chemical building block for the synthesis of fine and specialty chemicals. lifechemicals.com The term "building block" refers to a molecule that can be readily incorporated into a larger structure, bringing with it a specific set of chemical features. researchgate.netrsc.org
The multiple functional groups within this compound offer several avenues for chemical modification:
The Ketone Group: Can undergo reduction to an alcohol, reductive amination to an amine, or be used in olefination reactions (e.g., Wittig reaction) to form alkenes.
The Ester Group: Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with amines to form amides.
The Aromatic Ring: The methoxy-substituted phenyl group can undergo electrophilic aromatic substitution to introduce additional functional groups.
Combined Reactivity: The keto and ester groups can be used in intramolecular cyclization reactions to form various carbocyclic and heterocyclic ring systems, which are key components in materials science, agrochemicals, and other specialty fields.
This multifunctionality allows chemists to use this compound as a starting point to construct complex molecular architectures tailored for specific applications in the broader chemical industry.
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, might interact with a biological target, typically a protein.
Prediction of Stereoselectivity in Biocatalytic Transformations
Biocatalytic transformations, using enzymes to carry out chemical reactions, are of great interest in green chemistry. Ketoreductases, for example, are enzymes that can reduce a ketone functional group to a chiral alcohol. Molecular docking can be a powerful tool to predict the stereoselectivity of such reactions.
In a hypothetical study involving this compound, docking simulations could be performed with the active site of various ketoreductases. The goal would be to determine the binding orientation of the substrate that favors the formation of one stereoisomer of the corresponding alcohol over the other. The docking scores and the proximity of the carbonyl group to the enzyme's catalytic residues and cofactor (like NADH or NADPH) would provide insights into the likely stereochemical outcome.
Table 1: Hypothetical Docking Scores for this compound with Different Ketoreductases
| Ketoreductase ID | Predicted Binding Affinity (kcal/mol) | Predicted Stereoisomer |
| KRED1 | -7.5 | (S)-alcohol |
| KRED2 | -8.2 | (R)-alcohol |
| KRED3 | -6.9 | (S)-alcohol |
This table is illustrative and not based on experimental data.
Elucidation of Binding Affinities and Protein-Ligand Complex Formation
Molecular docking can also be used to predict the binding affinity of this compound to various protein targets. A lower binding energy generally indicates a more stable protein-ligand complex. This information is crucial for identifying potential biological targets and understanding the compound's mechanism of action at a molecular level.
For instance, if this compound were being investigated as a potential inhibitor of a specific enzyme, docking studies could reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site.
Table 2: Hypothetical Binding Affinities and Interacting Residues for this compound with a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Enzyme X | -9.1 | Tyr84, Ser122, Phe256 |
| Receptor Y | -7.8 | Leu45, Val78, Ile100 |
This table is illustrative and not based on experimental data.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical tools used to investigate the electronic structure and properties of molecules. These methods can provide deep insights into reaction mechanisms, molecular stability, and reactivity.
Mechanistic Elucidation of Novel Synthetic Reactions
DFT calculations can be employed to elucidate the mechanisms of synthetic reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This would allow for the determination of the rate-determining step and provide a deeper understanding of the reaction pathway. For example, in a base-catalyzed intramolecular cyclization reaction, DFT could be used to model the transition state structures and calculate the activation energies for different possible pathways.
Investigation of Tautomeric Equilibria and Conformational Preferences
This compound can exist in different tautomeric forms, primarily the keto and enol forms. DFT calculations can be used to determine the relative stabilities of these tautomers in the gas phase and in different solvents. The calculated Gibbs free energies of the tautomers would indicate which form is more prevalent at equilibrium under specific conditions. Furthermore, conformational analysis using DFT can identify the most stable three-dimensional structures of the molecule by exploring the potential energy surface.
Prediction of Electronic Structure and Reactivity Descriptors
DFT calculations can provide a wealth of information about the electronic structure of this compound. Important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
From the electronic structure, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and the Fukui function, which can predict the most likely sites for nucleophilic and electrophilic attack. This information is invaluable for predicting the regioselectivity of chemical reactions.
Table 3: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
This table is illustrative and not based on experimental data.
Virtual Screening and In Silico Drug Discovery Methodologies
Virtual screening is a powerful computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process involves the use of computer-based methods to predict the binding affinity and mode of interaction between a ligand and its target. Similarly, in silico drug discovery encompasses a broader range of computational approaches, including molecular docking, molecular dynamics simulations, and the prediction of pharmacokinetic and pharmacodynamic properties.
For compounds structurally analogous to this compound, such as those with a methoxyphenyl group, virtual screening and molecular docking have been employed to explore potential biological targets. For instance, studies on various methoxyphenyl derivatives have utilized these techniques to investigate their potential as anticancer, anti-inflammatory, or antimicrobial agents by docking them against relevant protein targets. However, specific virtual screening campaigns that include or focus on this compound are not readily found in the current body of research.
The general approach for a hypothetical virtual screening of this compound would involve the steps outlined in the table below.
| Step | Description | Key Considerations for this compound |
|---|---|---|
| Target Selection | Identifying a biologically relevant protein target (e.g., an enzyme or receptor) implicated in a disease. | Based on the structure, potential targets could include enzymes involved in metabolic pathways or signaling proteins. |
| Compound Library Preparation | Creating a 3D representation of the molecule and its possible conformations. | The flexibility of the pentanoate chain and the orientation of the methoxyphenyl group would be crucial. |
| Molecular Docking | Predicting the preferred orientation and binding affinity of the compound to the target protein's active site. | The keto and ester groups could form hydrogen bonds, while the aromatic ring could engage in hydrophobic interactions. |
| Scoring and Ranking | Using scoring functions to estimate the binding free energy and rank the compound against others in a library. | A high docking score would suggest a potentially strong interaction with the target. |
| Hit Identification and Experimental Validation | Selecting promising candidates for further experimental testing to confirm their biological activity. | In vitro assays would be necessary to validate any in silico predictions. |
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate chemical structure with activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For aromatic ketoesters and related compounds, QSAR studies have been instrumental in optimizing their biological activities. These studies typically involve calculating a range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features.
A hypothetical QSAR study for a series of analogs of this compound would involve modifying specific parts of the molecule and correlating these changes with a measured biological effect. The table below outlines the key components of such a study.
| Component | Description | Potential Modifications to this compound |
|---|---|---|
| Molecular Descriptors | Numerical values that describe the chemical and physical properties of a molecule. | Examples include LogP (hydrophobicity), molecular weight, polar surface area, and quantum chemical descriptors like HOMO/LUMO energies. |
| Structural Modifications (Analogs) | Systematic changes to the parent structure to probe the effect of different functional groups. | - Varying the position of the methoxy (B1213986) group on the phenyl ring.
|
| Statistical Modeling | Using statistical methods like multiple linear regression or machine learning algorithms to build the QSAR model. | The model would take the form of an equation relating the descriptors to the biological activity. |
| Model Validation | Assessing the predictive power of the QSAR model using internal and external validation techniques. | A robust model should accurately predict the activity of compounds not used in its development. |
While the principles of these computational methodologies are well-established, their specific application to this compound has not been a focus of published research. Future computational studies could provide valuable insights into the physicochemical properties and potential biological activities of this compound, guiding further experimental exploration.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and stereochemistry of atoms.
The ¹H NMR spectrum of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate provides a map of all proton environments within the molecule. The spectrum is analyzed based on chemical shift (δ), integration (the relative number of protons), and multiplicity (the splitting pattern). The expected signals are detailed below:
Ethyl Ester Group: This group gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) adjacent to an oxygen and a methyl group, and a triplet for the terminal methyl protons (-OCH₂CH₃).
Aliphatic Chain: The three methylene groups of the pentanoate backbone (-CH₂CH₂CH₂-) will appear as distinct signals. The protons alpha to the aromatic ketone (C4) and the protons alpha to the ester carbonyl (C2) are expected to be the most downfield of the chain protons due to the electron-withdrawing effects of the adjacent carbonyl groups. The central methylene group (C3) will show a more complex splitting pattern (e.g., a quintet or multiplet) due to coupling with protons on both adjacent carbons.
Methoxyphenyl Group: The methoxy (B1213986) group (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The four aromatic protons on the benzene (B151609) ring will produce a complex multiplet pattern characteristic of a 1,2-disubstituted (ortho) ring system.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -OCH₂CH₃ (Ethyl) | ~4.1 | Quartet (q) | 2H |
| -OCH₃ (Methoxy) | ~3.9 | Singlet (s) | 3H |
| Ar-H | ~6.9 - 7.8 | Multiplet (m) | 4H |
| C4-H₂ (α to ketone) | ~3.1 | Triplet (t) | 2H |
| C2-H₂ (α to ester) | ~2.5 | Triplet (t) | 2H |
| C3-H₂ | ~2.1 | Quintet (quin) / Multiplet (m) | 2H |
| -OCH₂CH₃ (Ethyl) | ~1.2 | Triplet (t) | 3H |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include the two distinct carbonyl carbons (ketone and ester), the carbons of the aromatic ring, the methoxy carbon, and the various aliphatic carbons. mdpi.com
Carbonyl Carbons: The ketonic carbonyl carbon (C5) is expected to be the most downfield signal, typically appearing above 195 ppm. The ester carbonyl carbon (C1) will resonate at a lower chemical shift, generally in the 170-175 ppm range.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the methoxy group will be significantly shifted downfield, while the other carbons will appear in the typical aromatic region of 110-140 ppm.
Aliphatic Carbons: The carbons of the ethyl group and the pentanoate chain will appear in the upfield region of the spectrum (10-65 ppm). The methylene carbon attached to the ester oxygen (-OCH₂) will be the most downfield of this group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (Ketone C=O) | ~199 |
| C1 (Ester C=O) | ~173 |
| Ar-C (C-OCH₃) | ~158 |
| Ar-C (ipso-C) | ~130 |
| Ar-CH | ~112 - 134 |
| -OCH₂CH₃ (Ethyl) | ~61 |
| -OCH₃ (Methoxy) | ~56 |
| C4 (α to ketone) | ~38 |
| C2 (α to ester) | ~33 |
| C3 | ~20 |
| -OCH₂CH₃ (Ethyl) | ~14 |
While 1D NMR provides fundamental data, 2D NMR techniques are often used for definitive structural confirmation. mdpi.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of protons. Cross-peaks would be observed between the protons of the ethyl group (-OCH₂CH₃) and sequentially along the aliphatic backbone (C2-H₂ to C3-H₂ to C4-H₂), confirming the pentanoate chain structure.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with its directly attached carbon. It would be used to unambiguously assign each carbon signal in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. For example, the proton signal at ~3.9 ppm would show a cross-peak to the carbon signal at ~56 ppm, confirming the -OCH₃ group assignment.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. mdpi.com
The molecular formula for this compound is C₁₄H₁₈O₄, giving it a molecular weight of 250.29 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm this elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺.
The fragmentation of the molecule in the mass spectrometer is predictable based on its functional groups (a ketone and an ester). libretexts.org Key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bond adjacent to the ketone is a dominant pathway. This can result in the formation of the stable 2-methoxybenzoyl cation at m/z 135, which is a very common fragment for 2-methoxy-substituted aromatic ketones.
McLafferty Rearrangement: A hydrogen atom from the gamma-carbon of the aliphatic chain can be transferred to the ketonic oxygen, leading to the cleavage of the Cα-Cβ bond and the loss of a neutral alkene.
Ester Fragmentation: The ester group can fragment through the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or through a rearrangement to lose a neutral ethene molecule (C₂H₄, 28 Da).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. mdpi.com For this compound, the key absorptions are expected in the following regions:
C=O Stretching: Two distinct and strong absorption bands are expected in the carbonyl region. The aromatic ketone C=O stretch typically appears at a lower wavenumber (~1680 cm⁻¹) due to conjugation with the benzene ring. The aliphatic ester C=O stretch will appear at a higher wavenumber, typically around 1735 cm⁻¹. mdpi.com
C-O Stretching: Strong bands corresponding to the C-O stretching of the ester and the aryl ether will be visible in the 1300-1000 cm⁻¹ region.
C-H Stretching: Bands just above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while bands just below 3000 cm⁻¹ are due to aliphatic C-H stretches.
Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Ester C=O Stretch | ~1735 | Strong |
| Aromatic Ketone C=O Stretch | ~1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| Ester/Ether C-O Stretch | 1300 - 1000 | Strong |
Chromatographic Techniques for Purity Assessment and Isolation of this compound
Chromatographic techniques are indispensable in the synthesis and analysis of organic compounds such as this compound. These methods are crucial for monitoring the progress of chemical reactions, assessing the purity of the final product, and for the isolation of the target compound from reaction mixtures. The selection of a specific chromatographic technique and its operational parameters is determined by the physicochemical properties of the compound and the impurities present.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. While specific HPLC analytical data for this compound is not widely published, methods developed for structurally similar compounds, such as other ethyl esters containing a methoxyphenyl group, provide a strong basis for methodology. For instance, the analysis of Ethyl p-methoxycinnamate, another methoxy-substituted ethyl ester, is well-documented and these conditions can be adapted. researchgate.net
A typical HPLC analysis would be conducted using a reversed-phase column, which is suitable for compounds of moderate polarity like this compound. An isocratic elution with a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water is commonly employed. Detection is often performed using a UV detector, set at a wavelength where the aromatic chromophore of the molecule exhibits strong absorbance. researchgate.net
Table 1: Representative HPLC Parameters for Analysis of Related Methoxy-Substituted Ethyl Esters
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 150 x 4.6 mm, 5µm) |
| Mobile Phase | Methanol:Water (70:30 v/v) with 0.1% TFA |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 308 nm |
Note: These parameters are based on the analysis of Ethyl p-methoxycinnamate and serve as a likely starting point for the analysis of this compound. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for qualitative monitoring of reactions and for the preliminary assessment of purity. rsc.org In the synthesis of compounds like this compound, TLC is used to track the consumption of starting materials and the formation of the product. rsc.org
The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass, plastic, or aluminum. The sample is spotted onto the plate, which is then developed in a sealed chamber containing a solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The polarity of the solvent system is optimized to achieve good separation between the spots corresponding to the starting materials, product, and any by-products. The positions of the spots are visualized, often under UV light, and their retention factors (Rf) are calculated.
Table 2: Typical TLC Conditions for Monitoring Reactions of Related Compounds
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | n-Hexane:Ethyl Acetate (B1210297) (9:1 v/v) |
| Visualization | UV light (254 nm) |
Note: The choice of eluent is critical and is often determined empirically. The ratio of n-hexane to ethyl acetate can be adjusted to optimize the separation.
Column Chromatography for Purification
Column chromatography is the most common method for the purification of multigram quantities of organic compounds in a laboratory setting. rsc.org For the purification of this compound, silica gel is the most frequently used stationary phase due to its effectiveness in separating compounds of moderate polarity. rsc.orgresearchgate.net
The crude product is loaded onto the top of a column packed with silica gel, and a solvent system (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially, and those containing the pure product (as determined by TLC) are combined and the solvent is evaporated. The choice of eluent, typically a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane, is crucial for successful purification. rsc.orgrsc.org
Table 3: Exemplary Column Chromatography Systems for Purification of Structurally Similar Compounds
| Stationary Phase | Eluent System | Compound Type |
| Silica Gel | n-Hexane:Ethyl Acetate (95:5) | Methyl 5-bromo-2-methoxybenzoate researchgate.net |
| Silica Gel | Dichloromethane:Ethyl Acetate (8:2) | Various organic compounds rsc.org |
| Silica Gel | Petroleum Ether:Ethyl Acetate (15:1) | 2-Cyclohexyl-3-oxo-N-phenylbutanamide rsc.org |
| Silica Gel | n-Hexane:Acetone (6:4) | Dimethyl [2-(5-bromo-2-methoxyphenyl)-2-oxo-ethyl]phosphonate researchgate.net |
Note: The solvent ratios in these systems are optimized for the specific compounds being purified and would require adjustment for the purification of this compound.
Future Research Directions for Ethyl 5 2 Methoxyphenyl 5 Oxopentanoate
Exploration of Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly central to modern organic synthesis, aiming to reduce environmental impact through atom-economical reactions, the use of renewable resources, and milder reaction conditions. Future research on Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate will likely prioritize the development of more sustainable synthetic routes.
Current research provides several promising avenues. For instance, one-pot synthesis methods, such as the conjugate addition of primary nitroalkanes to α,β-unsaturated esters, offer a more streamlined and environmentally friendly alternative to traditional multi-step procedures that often require harsh conditions and extensive purification. organic-chemistry.org Another approach involves the gold(III)-catalyzed hydration of 3-alkynoates, which represents a practical, atom-economical method for producing γ-keto esters at room temperature in an aqueous ethanol medium. nih.gov Furthermore, the broader shift towards utilizing biomass-derived platform compounds as starting materials presents a significant opportunity. mdpi.com Developing pathways to synthesize precursors for this compound from renewable feedstocks could drastically reduce the carbon footprint of its production. mdpi.com
| Green Chemistry Approach | Description | Potential Advantages |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduces solvent waste, energy consumption, and purification steps. organic-chemistry.org |
| Atom-Economical Catalysis | Utilizing catalysts that facilitate reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimizes waste by-products; reactions can often be performed under milder conditions. nih.gov |
| Biomass-Derived Feedstocks | Synthesizing the compound or its precursors from renewable biological sources instead of petrochemicals. | Reduces reliance on fossil fuels and promotes a circular economy. mdpi.com |
| Aqueous/Benign Solvents | Performing reactions in water or other environmentally friendly solvents to replace hazardous organic solvents. | Enhances safety and reduces environmental pollution. nih.gov |
Development of Novel Catalytic Systems for Enantioselective Transformations
The ketone functional group in this compound is a prochiral center, meaning its reduction can lead to a chiral alcohol with two possible enantiomers (mirror-image isomers). Controlling this stereochemistry is crucial, as different enantiomers can have vastly different biological activities. Future research will focus on creating novel catalytic systems to achieve high enantioselectivity in transformations of this compound.
Several classes of catalysts are at the forefront of this research:
Organocatalysts: Small, metal-free organic molecules like cinchona alkaloids and their derivatives can catalyze reactions with high stereoselectivity. acs.org They function through mechanisms like bifunctional organocatalysis, where different parts of the catalyst molecule activate both reactants simultaneously to guide the reaction pathway. acs.org
Enzymatic Catalysis: Enzymes, such as dehydrogenases/reductases, are highly effective biocatalysts for the asymmetric reduction of ketones and keto esters. nih.gov They offer exceptional enantioselectivity under mild conditions and are a key component of green chemistry. nih.gov
Transition Metal Catalysts: Chiral complexes of metals like ruthenium, rhodium, and iridium are widely used for asymmetric hydrogenations and transfer hydrogenations. wikipedia.org Oxazaborolidine catalysts, in particular, are well-established for the highly enantioselective borane reduction of prochiral ketones. wikipedia.orgmdpi.com
The development of these catalytic systems will enable the production of enantiomerically pure derivatives of this compound, which are valuable as chiral building blocks for synthesizing complex, biologically active molecules. rsc.org
| Catalyst Type | Example System | Target Transformation |
| Organocatalysts | Cinchona Alkaloids, Proline Derivatives | Asymmetric Michael additions, aldol reactions, reductions. acs.orgacs.org |
| Biocatalysts (Enzymes) | (S)-1-phenylethanol dehydrogenase (PEDH) | Enantioselective reduction of the ketone to a chiral alcohol. nih.gov |
| Transition Metal Complexes | Chiral Ru(BINAP), Iridium-based catalysts | Asymmetric hydrogenation and transfer hydrogenation. wikipedia.org |
| Lewis Acid Catalysts | Chiral Oxazaborolidines (CBS catalysts) | Catalytic borane reduction of the ketone group. mdpi.com |
Integration into Automated Synthesis Platforms
Automated synthesis, particularly using continuous flow chemistry, is revolutionizing the production of chemicals and pharmaceuticals. rsc.orgsyrris.com Integrating the synthesis of this compound into such platforms is a key future direction that promises to enhance efficiency, safety, and reproducibility. nih.gov
Flow chemistry systems offer precise control over reaction parameters like temperature, pressure, and residence time, which is often difficult to achieve in traditional batch reactors. rsc.org This level of control can lead to higher yields, fewer by-products, and improved safety, especially when handling hazardous reagents or highly exothermic reactions. acs.org For a multi-step synthesis, an automated flow platform can connect several reaction stages in series, eliminating the need for manual handling and purification of intermediates. rsc.org This "end-to-end" synthesis approach significantly reduces production time and the potential for human error. syrris.com
Future work will involve designing and optimizing a continuous flow process for the synthesis of this compound, potentially integrating in-line analytical tools for real-time monitoring and process optimization.
Further Investigation into Complex Molecular Scaffolds and Chemical Libraries
γ-Keto esters like this compound are highly versatile building blocks in organic synthesis. orgsyn.org Their two distinct functional groups—the ketone and the ester—can be selectively modified to construct a wide array of more complex molecular structures. researchgate.net
Future research will leverage this versatility to incorporate the molecule into diverse and complex molecular scaffolds. For example, it can serve as a precursor in various cycloaddition reactions or tandem processes where multiple bonds are formed in a single operation. orgsyn.orgnih.gov This capability is particularly valuable in the context of drug discovery for the generation of chemical libraries. By systematically reacting this compound with a range of different chemical partners, researchers can rapidly generate a large library of novel compounds. These libraries can then be screened for biological activity, accelerating the discovery of new therapeutic agents.
Advanced Computational Modeling for Predictive Chemistry and Material Science Applications
Computational chemistry provides powerful tools for predicting the properties, reactivity, and potential applications of molecules before they are synthesized in the lab. For this compound, advanced computational modeling represents a significant area for future exploration.
Methods such as Density Functional Theory (DFT) can be used to study the molecule's electronic structure, predict its reactivity at different sites, and analyze phenomena like keto-enol tautomerism. researchgate.net For medicinal chemistry applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of the molecule and its derivatives with their biological activity, helping to design more potent compounds. iosrjournals.org Furthermore, molecular docking simulations can predict how the molecule might bind to the active site of a target protein, providing insights into its potential mechanism of action as a drug. nih.gov These computational approaches can guide experimental work, saving time and resources by prioritizing the most promising synthetic targets and applications. nih.gov
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predict reactivity, analyze electronic structure, and model reaction mechanisms. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular structure with biological activity to guide the design of new analogues. iosrjournals.org |
| Molecular Docking | Simulate the binding of the molecule to biological targets like proteins to predict potential therapeutic uses. nih.gov |
| ADME Modeling | Predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion). nih.govsemanticscholar.org |
Q & A
Q. What are the key steps in synthesizing Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis involves coupling aryl halides (e.g., substituted bromoanisoles) with β-ketoester precursors. For example, in a similar compound (Ethyl 5-(2-Methoxy-5-fluorophenyl)-5-oxopentanoate), 2-bromo-5-fluoroanisole was reacted with ethyl 4-bromobutyrate using a nickel catalyst, achieving 62% yield after 22 hours . Optimization may include:
- Catalyst screening (e.g., Ni vs. Pd).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Temperature control (reflux vs. room temperature).
A table comparing yields under varying conditions is recommended for systematic optimization.
Q. How can purity and structural integrity be validated post-synthesis?
- Methodological Answer: Use a combination of:
- Infrared Spectroscopy (IR): Detect carbonyl stretches (e.g., ester C=O at ~1728 cm⁻¹, aryl ketone C=O at ~1674 cm⁻¹) .
- Mass Spectrometry (EIMS): Confirm molecular ion peaks (e.g., m/z 268 for a fluorinated analog) .
- Chromatography: Flash chromatography with hexanes/ethyl acetate gradients (e.g., 8:1 ratio) isolates the product .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer:
- Storage: Stable at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
- Handling: Use anhydrous conditions during synthesis to avoid side reactions with moisture .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s reactivity and physical properties?
- Methodological Answer: Substituents (e.g., methoxy, fluoro) alter electronic and steric profiles:
Q. How can conflicting synthetic protocols in literature be reconciled?
- Methodological Answer: Discrepancies arise from variations in catalysts, solvents, or reaction times. For example:
- Catalyst Differences: Nickel-catalyzed reactions (62% yield in 22 hours ) vs. zinc-catalyzed Blaise reactions (48% yield in 24 hours ).
- Solvent Effects: Polar solvents (DMF) accelerate coupling but may increase side products.
Systematic Design of Experiments (DoE) can identify critical parameters.
Q. What advanced analytical techniques are suitable for studying degradation pathways?
- Methodological Answer:
- NMR Kinetic Studies: Track degradation in deuterated solvents (e.g., DMSO-d₆) under controlled conditions .
- High-Resolution Mass Spectrometry (HRMS): Identify degradation byproducts (e.g., hydrolyzed carboxylic acids) .
- Accelerated Stability Testing: Expose the compound to heat/light and monitor changes via HPLC .
Q. How can computational modeling aid in predicting the compound’s biological activity?
- Methodological Answer:
- Molecular Docking: Simulate interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina.
- QSAR Models: Correlate structural features (e.g., logP = 2.74 ) with bioavailability or toxicity .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic routes?
- Methodological Answer: Yield discrepancies often stem from:
- Impurity Profiles: Unoptimized chromatography may leave unreacted starting materials .
- Catalyst Deactivation: Residual moisture or oxygen can poison catalysts, reducing efficiency .
Replicate experiments with strict inert conditions to validate reproducibility.
Tables for Key Data
Table 1: Comparison of Synthetic Routes for Analogous Compounds
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Ni | DMF | 22 | 62 | |
| Zn | CH₃CN | 24 | 48 |
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| IR | 1728 cm⁻¹ (ester C=O), 1674 cm⁻¹ (ketone C=O) | |
| EIMS | m/z 268 (M⁺) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
